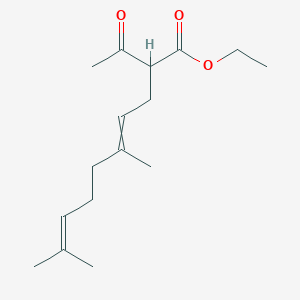
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester is a chemical compound with the molecular formula C17H28O3 It is known for its unique structure, which includes a decadienoic acid backbone with acetyl and dimethyl substitutions, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester typically involves the esterification of the corresponding acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: 4,8-Decadienoic acid, ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture for several hours to ensure complete esterification
Purification: The product is usually purified by distillation or recrystallization
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Decadienoic acid, ethyl ester: Another ester of decadienoic acid with similar structural features.
2,4-Decadienoic acid, methyl ester: A methyl ester variant with comparable chemical properties.
Uniqueness
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester is unique due to its specific substitutions (acetyl and dimethyl groups) and the ethyl ester functional group. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
77532-61-7 |
|---|---|
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C16H26O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10,15H,6-7,9,11H2,1-5H3 |
Clave InChI |
BYPQAGFTLOOIJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


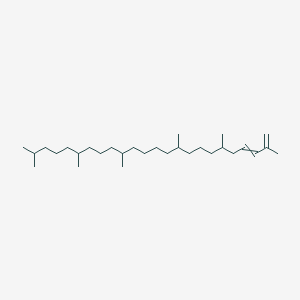
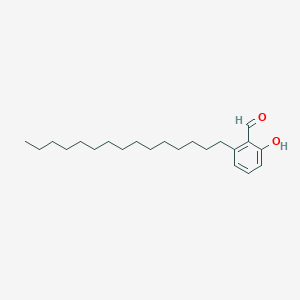
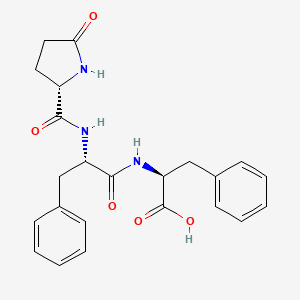

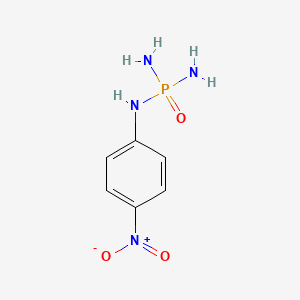
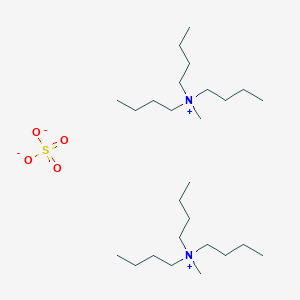

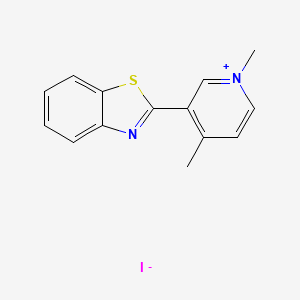
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
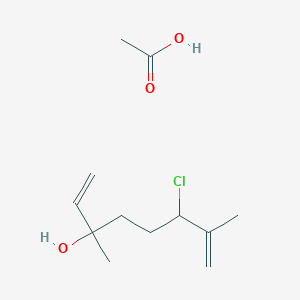
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)


